molecular formula C7H14NNaS2 B12678681 Sodium dipropyldithiocarbamate CAS No. 4143-50-4

Sodium dipropyldithiocarbamate

Cat. No.: B12678681
CAS No.: 4143-50-4
M. Wt: 199.3 g/mol
InChI Key: ILNWEIMZWZNAKF-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Dithiocarbamate (B8719985) Research

The history of dithiocarbamates dates back to the 19th century, with the first synthesis of dithiocarbamic acids reported in 1850. mdpi.com However, it was the synthesis of their metal salts by Delépine in 1907 that began to unlock their potential. mdpi.com Initially, dithiocarbamate-type compounds were utilized as accelerators in the rubber vulcanization process. apsnet.org

Their role expanded significantly in the 1930s and 1940s with the discovery of their fungicidal properties. who.int Tetramethylthiuram disulfide, known as thiram (B1682883), was patented in 1934 and became a prominent early fungicide. apsnet.org This was followed by the development of metal-containing dithiocarbamates like ferric dimethyl dithiocarbamate (ferbam) and zinc dimethyldithiocarbamate (B2753861) (ziram). apsnet.org A major advancement occurred in 1943 with the patenting of disodium (B8443419) ethylene (B1197577) bisdithiocarbamate (nabam), the first of the highly effective ethylene bisdithiocarbamate (EBDC) fungicides. apsnet.org This led to the introduction of even more potent derivatives, such as maneb (B1676018) and, in 1962, mancozeb, which became a commercially significant fungicide. apsnet.org

While much of the early commercial focus was on agricultural applications, research into the fundamental coordination chemistry and synthesis of various dithiocarbamate derivatives continued. The synthesis of sodium dipropyldithiocarbamate specifically was highlighted in a 1987 patent by Exxon Research and Engineering Company, indicating its utility in industrial applications. smolecule.com The ongoing development of dithiocarbamate chemistry is driven by the need for new materials and green chemistry principles, as these ligands can often be produced with 100% atom efficiency in water at room temperature from inexpensive starting materials. mdpi.com

Period/Year Key Development Significance
1850 First synthesis of dithiocarbamic acids reported. mdpi.comFoundational discovery of the dithiocarbamate chemical class.
1907 Delépine describes the synthesis of metal salts of dithiocarbamates. mdpi.comPaved the way for the development of metal-dithiocarbamate complexes.
1930s Dithiocarbamates like thiram are introduced as fungicides. apsnet.orgwho.intFirst major application outside of the rubber industry.
1943 A patent is awarded for disodium ethylene bisdithiocarbamate (nabam). apsnet.orgIntroduction of the highly effective EBDC class of fungicides.
1962 Mancozeb, the zinc ion complex of maneb, is registered. apsnet.orgBecame one of the most important and versatile organic fungicides.
1987 Exxon patents a synthesis method for this compound. smolecule.comHighlights the specific industrial interest in this compound.
2010s-Present Research focus on applications in materials science, medicine, and green chemistry. mdpi.comExpansion into advanced applications like single-source precursors and novel drugs.

Structural Diversity within the Dithiocarbamate Class

The remarkable structural diversity of metal-dithiocarbamate complexes is a cornerstone of their chemistry. semanticscholar.orgtandfonline.com This diversity stems from the electronic nature of the dithiocarbamate ligand itself and its flexibility in coordinating to metal centers. The >N-C(=S)S⁻ functional group features significant electron delocalization, with resonance structures indicating pi-donation from the nitrogen atom. wikipedia.org This results in a planar NCS₂ core and a high rotational barrier around the C-N bond. wikipedia.org

The two sulfur atoms of the ligand are strong binding sites, allowing dithiocarbamates to act as versatile chelating agents. semanticscholar.org They can coordinate to a metal atom in several ways, leading to a wide variety of molecular geometries and aggregation patterns.

Common Coordination Modes of Dithiocarbamate Ligands:

Monodentate: Only one sulfur atom coordinates to the metal center.

Bidentate Chelation: Both sulfur atoms bind to the same metal center, forming a stable four-membered ring. This is the most common mode. wikipedia.org

Anisobidentate: Both sulfur atoms bind to the same metal, but with unequal M-S bond lengths. semanticscholar.org

Bidentate Bridging: The two sulfur atoms of a single ligand bridge two different metal centers.

This versatility in coordination allows for the formation of structures ranging from simple, discrete monomers to complex, multi-nuclear clusters and coordination polymers. mdpi.comresearchgate.net For instance, zinc-triad dithiocarbamate compounds can exist as either monomers or, more predominantly, dimers. mdpi.com The specific alkyl or aryl groups (the 'R' groups) attached to the nitrogen atom also play a crucial role, influencing the steric and electronic properties of the ligand and, consequently, the geometry and stability of the final metal complex. tandfonline.com The resulting complexes can exhibit geometries such as distorted tetrahedral, square pyramidal, and octahedral. mdpi.comresearchgate.net

Coordination Mode Description Resulting Structure Type
Bidentate Chelation Both sulfur atoms bind to a single metal ion. wikipedia.orgMonomeric complexes (e.g., [M(S₂CNR₂)₂])
Bridging-Chelating Ligand chelates one metal and bridges to an adjacent metal. researchgate.netDinuclear or Polymeric structures
μ₂-S,S Bridging Each sulfur atom binds to a different metal center.Polymeric chains or rings
μ₂,κ³-N,S,S Bridging Ligand bridges two metals while also coordinating through the nitrogen atom. researchgate.netComplex polymeric architectures

Overview of Key Research Areas Pertaining to this compound

Research specifically involving this compound often utilizes it as a foundational building block or a functional agent in various chemical systems. Its primary role is as a readily available dithiocarbamate ligand for the synthesis of more complex molecules and materials.

Key Research Applications:

Synthesis and Precursor Chemistry: this compound is a key reagent for synthesizing other dithiocarbamate derivatives. The most common method involves the reaction of dipropylamine (B117675) with carbon disulfide in the presence of sodium hydroxide (B78521) to form the sodium salt. vulcanchem.com This salt can then be used in subsequent reactions, such as S-alkylation with a propyl halide to produce propyl dipropyldithiocarbamate. vulcanchem.com

Coordination Chemistry and Metal Binding: A significant area of research is its use in forming complexes with various metals. Studies have detailed its reaction with metal salts to create binuclear and polynuclear complexes. For example, the reaction of binuclear zinc dipropyldithiocarbamate with gold(III) chloride solutions has been studied, leading to the formation of double ionic complexes like [Au(S₂CNPr₂)₂]₂[ZnCl₄]. researchgate.net These studies investigate the fundamental principles of metal binding, ion exchange, and the resulting supramolecular structures. researchgate.net

Corrosion Inhibition: Dithiocarbamates are investigated as corrosion inhibitors, particularly for copper and its alloys. researchgate.netgoogle.com Patents describe the use of structurally enhanced dithiocarbamate salts, including the dipropyl derivative, for protecting yellow metals in aqueous systems like industrial cooling towers. google.com The mechanism involves the formation of a protective film on the metal surface, with the alkyl chains (propyl groups in this case) influencing the hydrophobicity and stability of this film. researchgate.netgoogle.com

Materials Science: While a broad application for dithiocarbamates in general, this compound can serve as a single-source precursor for the synthesis of metal sulfide (B99878) nanomaterials. mdpi.com The thermal decomposition of a metal complex containing the dipropyldithiocarbamate ligand can yield corresponding metal sulfide nanoparticles, with the ligand's structure influencing the properties of the final material.

Property Value / Description Reference
IUPAC Name sodium;N,N-dipropylcarbamodithioate smolecule.com
Molecular Formula C₇H₁₄NNaS₂ smolecule.com
Molecular Weight 199.3 g/mol smolecule.com
Synthesis Reaction of dipropylamine with carbon disulfide in the presence of NaOH. vulcanchem.com vulcanchem.com
Key Characteristic Acts as a bidentate chelating ligand via its two sulfur atoms. wikipedia.org wikipedia.org
Anhydrous Form Colorless, fibrous, and very hygroscopic needles. scispace.com scispace.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4143-50-4

Molecular Formula

C7H14NNaS2

Molecular Weight

199.3 g/mol

IUPAC Name

sodium;N,N-dipropylcarbamodithioate

InChI

InChI=1S/C7H15NS2.Na/c1-3-5-8(6-4-2)7(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

ILNWEIMZWZNAKF-UHFFFAOYSA-M

Canonical SMILES

CCCN(CCC)C(=S)[S-].[Na+]

Related CAS

25179-61-7 (Parent)

Origin of Product

United States

Synthetic Methodologies for Sodium Dipropyldithiocarbamate and Its Derivatives

Conventional Synthetic Routes to Sodium Dipropyldithiocarbamate

The traditional and most common method for synthesizing this compound involves the reaction of a secondary amine with carbon disulfide in the presence of a base. This method is widely employed due to its efficiency and the ready availability of the starting materials.

Amine-Carbon Disulfide Reaction Pathways

The fundamental reaction for the formation of this compound is the nucleophilic addition of dipropylamine (B117675) to carbon disulfide. This reaction is typically carried out in the presence of sodium hydroxide (B78521), which serves to deprotonate the initially formed dithiocarbamic acid, yielding the corresponding sodium salt. The reaction is generally conducted in a suitable solvent, such as methanol (B129727) or ethanol, at or below room temperature to control the exothermic nature of the reaction.

This one-pot synthesis is a straightforward and efficient method for producing this compound.

Reaction Conditions and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. For instance, using a solvent in which the sodium dithiocarbamate (B8719985) salt is sparingly soluble can facilitate its precipitation and isolation from the reaction mixture.

Maintaining a low reaction temperature, typically between 0 and 25°C, is important to minimize the formation of byproducts. The dropwise addition of carbon disulfide to the solution of the amine and base helps to control the exothermicity of the reaction and ensure a high yield. Stirring is continued for a period of time after the addition is complete to ensure the reaction goes to completion. Yields for this type of reaction are often high, frequently exceeding 80%.

Table 1: Conventional Synthesis of Sodium Dialkyldithiocarbamates

AmineBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
DibutylamineSodium HydroxideMethanolRoom Temperature180
DiethylamineSodium HydroxideEthanol--High
DipropylamineSodium HydroxideEthanol< 25-High

This table presents representative data for the synthesis of sodium dialkyldithiocarbamates under conventional conditions. Specific yields for dipropyldithiocarbamate can be expected to be in a similar range.

Synthesis of Chemically Modified Dipropyldithiocarbamate Analogs

The dithiocarbamate moiety can be readily functionalized to produce a wide range of derivatives with tailored properties. These modifications can be made at the sulfur atom, leading to the formation of dithiocarbamate esters, or at the nitrogen atom, although the latter is less common for N,N-disubstituted dithiocarbamates like the dipropyl derivative.

The synthesis of S-alkyl or S-aryl dipropyldithiocarbamates is a common modification. This is typically achieved by reacting the this compound salt with an appropriate alkyl or aryl halide. This S-alkylation reaction is a versatile method for introducing a wide variety of functional groups onto the dithiocarbamate scaffold. For example, reaction with an alkyl halide (R-X) would yield an S-alkyl-N,N-dipropyldithiocarbamate:

(CH₃CH₂CH₂)₂NCSSNa + R-X → (CH₃CH₂CH₂)₂NCSSR + NaX

One-pot, three-component reactions have also been developed for the synthesis of functionalized dithiocarbamates. tandfonline.com These methods often involve the in situ formation of the dithiocarbamate salt followed by reaction with an electrophile.

Green Chemistry Approaches in Dipropyldithiocarbamate Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally friendly synthetic methods. In the context of dithiocarbamate synthesis, this has led to the exploration of alternative solvents, catalyst-free conditions, and one-pot procedures to reduce waste and energy consumption.

One promising green approach is the use of deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) as reaction media. rsc.orgrsc.orgresearchgate.netscispace.com These solvents are often biodegradable, non-toxic, and can be recycled and reused. rsc.orgscispace.com The synthesis of dithiocarbamate derivatives has been successfully carried out in a choline (B1196258) chloride-urea deep eutectic solvent, often with high yields and short reaction times. rsc.orgresearchgate.netscispace.com These reactions can often be performed at room temperature and without the need for a catalyst. rsc.orgresearchgate.netscispace.com

Solvent-free and aqueous conditions have also been explored for the synthesis of dithiocarbamates. One-pot, three-component syntheses of dithiocarbamate derivatives have been reported in water, offering a significant environmental advantage over traditional organic solvents.

Table 2: Green Synthesis Approaches for Dithiocarbamate Derivatives

AmineElectrophileSolvent SystemTemperature (°C)Reaction TimeYield (%)
DiethylaminePhenyl Glycidyl EtherPEG and DESRoom Temperature60 min97
DibutylaminePhenyl Glycidyl EtherPEG and DESRoom Temperature60 min96
Various AminesAlkyl HalidesPEG and DESRoom Temperature30-120 min85-98
Various AminesEpoxidesPEG and DESRoom Temperature60-180 min80-97

This table showcases the efficiency of green synthetic methods for producing dithiocarbamate derivatives, highlighting high yields and mild reaction conditions. rsc.orgresearchgate.netscispace.com

Coordination Chemistry of Sodium Dipropyldithiocarbamate and Its Metal Complexes

Ligand Characteristics of Dipropyldithiocarbamate Anion

The unique properties of the dipropyldithiocarbamate ligand, including its electronic structure and flexible coordination behavior, make it a subject of significant interest in coordination chemistry. mdpi.com

The electronic structure of the dithiocarbamate (B8719985) anion is best described by a set of resonance forms. wikipedia.org A key feature is the delocalization of the nitrogen atom's lone pair of electrons into the dithiocarboxylate (S₂C) core. nih.gov This electron donation results in significant π-bonding character in the carbon-nitrogen bond, giving it a partial double bond nature. wikiwand.com

This electronic arrangement is represented by two main resonance structures:

Dithiocarbamate form: In this structure, the negative charge is delocalized between the two sulfur atoms. This form is considered a soft donor, making it suitable for binding with soft, low-valent metals. nih.govbohrium.com

Thioureide form: This zwitterionic structure depicts a positive charge on the nitrogen atom and negative charges on both sulfur atoms, featuring a C=N double bond. wikipedia.orgwikiwand.com The thioureide form acts as a hard donor, which allows it to stabilize hard, high-valent metal ions. nih.govbohrium.com

The interplay between these resonance forms is crucial for the ligand's ability to stabilize metals in a wide range of oxidation states. nih.gov

Main resonance structures of a dithiocarbamate anion.

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. wikipedia.org The dipropyldithiocarbamate anion is a highly versatile ligand that can exhibit several coordination modes, largely dictated by the steric and electronic requirements of the metal center. bohrium.comsysrevpharm.org

The primary coordination modes include:

Monodentate: The ligand binds to the metal center through only one of its sulfur atoms. nih.govnih.gov This mode is less common than the bidentate fashion. nih.gov

Bidentate (Chelating): This is the most common coordination mode, where both sulfur atoms bind to the same metal center, forming a stable four-membered chelate ring (MS₂C). nih.govnih.govbohrium.com This binding is typically symmetrical. nih.gov

Anisobidentate: A variation of the bidentate mode where the two metal-sulfur bonds have significantly different lengths. nih.govbohrium.com

Bridging: The ligand can bridge two or more metal centers. sysrevpharm.orgwikipedia.org This can occur with one sulfur atom binding to two metals or with each sulfur atom binding to a different metal, leading to the formation of polynuclear or polymeric structures. sysrevpharm.orgnih.gov

Coordination ModeDescriptionTypical Occurrence
MonodentateBinds through one sulfur atom. researchgate.netRelatively common, often in complexes with steric hindrance. bohrium.com
Bidentate (Symmetrical Chelate)Binds through both sulfur atoms to one metal center, forming a four-membered ring. nih.govThe most prevalent coordination mode for dithiocarbamates. nih.govbohrium.com
AnisobidentateBinds through both sulfur atoms but with unequal M-S bond lengths. bohrium.comObserved in various transition metal complexes. nih.gov
Bidentate BridgingLigand connects two different metal centers. sysrevpharm.orgLeads to the formation of dimeric or polymeric structures. sysrevpharm.orgnih.gov

Formation of Metal-Dipropyldithiocarbamate Complexes

Dithiocarbamates are known to form stable complexes with nearly all transition metals, as well as a majority of main group, lanthanide, and actinide elements. nih.govnih.gov The synthesis is often straightforward, typically involving the reaction of the sodium salt of the ligand with a suitable metal salt in solution. nih.gov

The dipropyldithiocarbamate ligand readily forms complexes with a wide array of transition metals. wisdomlib.org These complexes exhibit diverse geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion and its oxidation state. nih.govencyclopedia.pub Dithiocarbamates are particularly effective at stabilizing transition metals in various oxidation states. wisdomlib.org

Examples of well-studied transition metal dithiocarbamate complexes include those of:

Copper (Cu): Forms stable complexes in +1, +2, and +3 oxidation states. bohrium.com

Iron (Fe): Readily forms complexes such as iron(III) tris(dithiocarbamate). wikiwand.comwisdomlib.org

Nickel (Ni): Nickel(II) dithiocarbamate complexes are common and often adopt a square planar geometry. wisdomlib.orgsemanticscholar.org

Gold (Au): Gold complexes have been noted for their potential applications. nih.govsysrevpharm.org

Zinc (Zn): Zinc dithiocarbamates are important in industrial applications. researchgate.net

Platinum Group Metals (Pt, Pd, Ru): These metals form a variety of dithiocarbamate complexes, often with octahedral geometries. mdpi.com

Technetium (Tc) and Rhenium (Re): Dithiocarbamate complexes of these elements have been explored, particularly in the context of radiopharmaceuticals. nih.gov

The versatility of the dithiocarbamate ligand extends beyond transition metals to include main group elements and the f-block elements. nih.govnih.govwiley.com

Main Group Elements: Dithiocarbamates form stable complexes with many main group elements, such as lead(II), antimony(III), and tellurium(IV). semanticscholar.orgwiley.com The coordination chemistry can be quite varied, often leading to interesting structural motifs. wiley.com

Lanthanides and Actinides: These large ions, which prefer high coordination numbers, also form complexes with dithiocarbamate ligands. nih.govwikipedia.orgnih.gov For example, actinide(IV) complexes with the formula M(dtc)₄ have been prepared for thorium (Th), uranium (U), neptunium (Np), and plutonium (Pu). rsc.org The formation of stable complexes with these elements highlights the robust coordinating ability of the dithiocarbamate anion. nih.govresearchgate.net

A remarkable feature of dithiocarbamate ligands is their ability to stabilize metals in a wide and sometimes unusual range of oxidation states. nih.govbohrium.comsysrevpharm.org This capacity is directly linked to the electronic flexibility of the ligand, specifically the resonance between the "soft" dithiocarbamate and "hard" thioureide forms. nih.gov

The dithiocarbamate form, being a soft donor, is well-suited to coordinate with metals in lower oxidation states. bohrium.com Conversely, the thioureide form, a harder donor, can effectively stabilize metals in higher oxidation states. bohrium.com This adaptability allows a single type of ligand to form stable complexes with a metal in multiple oxidation states, such as with copper (Cu(I), Cu(II), Cu(III)) or iron (Fe(II), Fe(III), Fe(IV)). wikiwand.combohrium.com Consequently, metal dithiocarbamate complexes often exhibit rich electrochemical behavior. nih.gov

Element ClassExamples of Metals Forming ComplexesCommon Oxidation States Stabilized
Transition MetalsCu, Ag, Zn, Au, Ni, Fe, Co, Pt, Pd, Tc, ReVariable (e.g., Cu(I, II, III), Fe(II, III, IV)) wikiwand.combohrium.com
Main Group ElementsPb, Sn, Sb, Bi, Te, AlCommon oxidation states (e.g., Pb(II), Sn(IV), Sb(III)) nih.govwiley.com
LanthanidesEu, Tb, DyTypically +3 researchgate.netnih.gov
ActinidesTh, U, Np, PuTypically +4 rsc.org

Structural Elucidation of Metal-Dipropyldithiocarbamate Complexes

The comprehensive structural analysis of metal-dipropyldithiocarbamate complexes is crucial for understanding their chemical properties and reactivity. A combination of single-crystal X-ray crystallography and various spectroscopic techniques provides detailed insights into their solid-state and solution-phase structures.

X-ray Crystallography of Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For metal-dipropyldithiocarbamate complexes, this technique reveals critical information about coordination geometries, bond lengths, bond angles, and intermolecular interactions.

A notable example is the dimeric structure of bis(N,N-di-n-propyldithiocarbamato)zinc(II). In this complex, the zinc centers are five-coordinate, featuring both chelating and bridging dithiocarbamate ligands. One dipropyldithiocarbamate ligand is bidentate, chelating to a single zinc atom, while the other bridges two adjacent zinc atoms, leading to a dimeric structure. acs.orgresearchgate.net This bridging results in a centrosymmetric dimer. researchgate.net The coordination geometry around each zinc atom is typically a distorted trigonal bipyramid or square pyramid.

In general, metal dithiocarbamate complexes exhibit a variety of coordination modes and geometries depending on the metal ion, its oxidation state, and the steric and electronic properties of the N-alkyl substituents. For instance, Ni(II) dithiocarbamate complexes are often found with a square-planar geometry, whereas Cu(II) complexes also commonly adopt a square-planar configuration. rsc.orgmdpi.comscispace.com Divalent metal complexes with the formula M(S₂CNR₂)₂ often form monomeric, dimeric, or polymeric structures. For example, many Cu(II) and Zn(II) dithiocarbamate complexes exist as dimers in the solid state, with bridging sulfur atoms connecting the metal centers. nih.gov

Table 1: Selected Crystallographic Data for Metal-Dithiocarbamate Complexes

ComplexCrystal SystemSpace GroupCoordination GeometryKey Structural FeatureReference
[Zn(S₂CN(C₃H₇)₂)₂]₂TriclinicP-1Distorted Trigonal BipyramidalCentrosymmetric dimer with bridging ligands acs.org
[Ni(S₂CN(C₂H₅)₂)₂]MonoclinicP2₁/nSquare PlanarMonomeric mdpi.com
[Cu(S₂CN(C₂H₅)₂)₂]MonoclinicP2₁/cSquare PlanarCentrosymmetric dimer researchgate.net
[Pd(S₂CN(i-C₃H₇)₂)₂]TetragonalP4₂/nSquare PlanarMonomeric researchgate.net

Spectroscopic Characterization (IR, NMR, EPR)

Spectroscopic methods are essential for characterizing the structural and electronic properties of metal-dipropyldithiocarbamate complexes, both in the solid state and in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination mode of the dithiocarbamate ligand. Two key vibrational bands are of diagnostic importance: the ν(C–N) "thioureide" band and the ν(C–S) band. The position of the ν(C–N) band, typically found between 1450 and 1550 cm⁻¹, provides insight into the C–N bond order. researchgate.net A higher frequency for this band in the metal complex compared to the free ligand suggests an increased double-bond character, resulting from the delocalization of the nitrogen lone pair into the dithiocarbamate moiety upon coordination. biotech-asia.orgajrconline.org The presence of a single, sharp ν(C–S) band in the 950-1050 cm⁻¹ region is indicative of a symmetric, bidentate coordination of the dithiocarbamate ligand. researchgate.netbiotech-asia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. For sodium dipropyldithiocarbamate and its diamagnetic metal complexes (e.g., Zn(II), Ni(II)), the chemical shifts of the propyl group protons and carbons provide information about the ligand environment. The ¹³C chemical shift of the NCS₂ carbon atom is particularly sensitive to the coordination environment and typically appears in the range of δ 198–220 ppm. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is exclusively used for studying paramagnetic metal complexes, such as those of Cu(II). farmaceut.org The technique provides detailed information about the electronic structure, oxidation state, and coordination environment of the metal center. du.ac.in For Cu(II)-dipropyldithiocarbamate complexes, which have a d⁹ electron configuration, the EPR spectrum can confirm the monomeric or dimeric nature of the species in solution and reveal the geometry around the copper ion. mdpi.com The g-tensor and hyperfine coupling constants obtained from the spectra are sensitive to the nature of the donor atoms and the Cu-S bond character. mdpi.comrsc.org

Table 2: Characteristic Spectroscopic Data for Metal-Dithiocarbamate Complexes

Spectroscopic TechniqueKey ParameterTypical Range/ValueInformation ObtainedReference
Infrared (IR)ν(C–N) (Thioureide)1450 - 1550 cm⁻¹C–N bond order, coordination researchgate.netbiotech-asia.org
Infrared (IR)ν(C–S)950 - 1050 cm⁻¹Symmetry of coordination (bidentate) researchgate.netbiotech-asia.org
¹³C NMRδ(NCS₂)198 - 220 ppmElectronic environment of the dithiocarbamate carbon researchgate.net
EPR (for Cu(II))g-tensor valuesg ~ 2.0 - 2.2Coordination geometry and electronic structure du.ac.in

Supramolecular Assembly and Polymeric Structures

Beyond the primary coordination sphere, metal-dipropyldithiocarbamate complexes can engage in weaker intermolecular interactions to form higher-order supramolecular assemblies or coordination polymers. These interactions, which include hydrogen bonds, C–H···S, and C–H···π interactions, play a crucial role in determining the crystal packing. mdpi.com The planar MS₂C chelate ring in many dithiocarbamate complexes possesses significant π-character and can act as an acceptor in C–H···π interactions, influencing the formation of supramolecular chains or sheets. mdpi.com

The structure of sodium heterocyclic dithiocarbamate salts, for example, can exhibit a supramolecular architecture where weak intermolecular interactions link the molecules into a linear polymeric chain. nih.gov While specific polymeric structures involving dipropyldithiocarbamate are less commonly reported, the principles of self-assembly are general to the dithiocarbamate ligand class. nih.govresearchgate.net The choice of metal ion and the steric profile of the alkyl groups on the nitrogen atom can direct the formation of discrete polynuclear complexes or extended polymeric networks.

Solution-Phase Behavior and Speciation of Metal-Dipropyldithiocarbamate Complexes

The behavior of metal-dipropyldithiocarbamate complexes in solution can be complex and is often different from their solid-state structures. Dimeric or polymeric structures observed in the solid state may dissociate into monomeric species in solution, depending on the solvent and concentration. mdpi.com

The speciation of these complexes in solution is governed by several factors, including the pH, the nature of the solvent, and the presence of other coordinating species. Dithiocarbamate ligands themselves are generated in basic conditions and their stability is pH-dependent. For metal complexes, ligand exchange reactions can occur. For example, studies on copper(II) bis(dithiocarbamate) complexes have shown that ligand redistribution can occur in the presence of other metal salts, leading to the formation of mixed-ligand species in solution. mdpi.com Molar conductivity measurements are often used to determine whether the complexes remain as neutral species or dissociate into ions in a given solvent. Most neutral bis(dithiocarbamate) complexes of divalent metals are non-electrolytes in common organic solvents. sysrevpharm.org

The electrochemical behavior, often studied by cyclic voltammetry, reveals the stability of the metal's oxidation state and the potential for redox-driven structural changes in solution. Nickel(II) dithiocarbamate complexes, for instance, are known to exhibit fascinating electrochemical behavior, including multi-electron oxidation processes that can be influenced by the solvent environment. rsc.org

Mechanistic Investigations of Sodium Dipropyldithiocarbamate and Its Complexes in Non Clinical Biological Systems

Enzyme Inhibition Mechanisms by Dithiocarbamate (B8719985) Species

Dithiocarbamates are recognized as effective inhibitors of several enzyme families, particularly metalloenzymes. The primary mechanism of inhibition often involves the direct interaction of the dithiocarbamate moiety with the metal cofactor in the enzyme's active site.

One of the most studied targets for dithiocarbamates are the carbonic anhydrases (CAs) , a family of zinc metalloenzymes. nih.gov The inhibition mechanism has been elucidated through kinetic studies and X-ray crystallography. Dithiocarbamates coordinate to the Zn²⁺ ion within the active site via one of the sulfur atoms, displacing the catalytically essential water molecule/hydroxide (B78521) ion. nih.govacs.org This binding disrupts the enzyme's catalytic cycle, which is crucial for the reversible hydration of carbon dioxide. nih.gov The inhibitory potency of different dithiocarbamates against various human (h) CA isoforms can vary significantly, with some derivatives showing low nanomolar inhibition constants (Kᵢ). nih.gov

Dithiocarbamates also demonstrate inhibitory action against other enzymes, including:

Superoxide (B77818) Dismutase (SOD) : Particularly copper-zinc superoxide dismutase (Cu,Zn-SOD), where DTCs like diethyldithiocarbamate (B1195824) act by chelating the copper ion essential for its catalytic activity. researchgate.net

α-Glucosidase : Coumarin-dithiocarbamate hybrids have been shown to be competitive inhibitors of α-glucosidase by binding to its active site. mdpi.com

Cholinesterases : Dithiocarbamate derivatives have been developed as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurotransmission. mdpi.comnih.gov

Nuclear Factor kappa B (NF-κB) : Pyrrolidine (B122466) dithiocarbamate (PDTC) is a well-known inhibitor of the NF-κB signaling pathway, which it achieves by preventing the degradation of the inhibitory subunit IκB. mdpi.comf1000research.com

The table below summarizes the inhibitory activity of various dithiocarbamate species against different isoforms of human carbonic anhydrase.

Compound/Dithiocarbamate DerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard)25012255.7
Morpholine DTC35.627.54.53.8
Piperidine DTC15.270.410.69.8
N-Methyl-N-hexyl DTC0.827.58.97.5
N,N-Dipentyl DTC1.135.815.612.4
Data sourced from studies on various dithiocarbamate derivatives, illustrating the general inhibitory mechanism of the class. nih.gov

Metal Chelation and its Biological Consequences

A defining characteristic of dithiocarbamates, including sodium dipropyldithiocarbamate, is their function as highly effective chelating agents for a wide array of metal ions. nih.govresearchgate.net They are versatile, mono-anionic ligands that typically bind to metals in a bidentate fashion through their two sulfur donor atoms, forming stable chelate rings. researchgate.net This strong metal-binding capacity is fundamental to their biological effects. bohrium.com

The biological consequences of this chelation are diverse:

Modulation of Metalloenzyme Activity : As discussed in the previous section, the chelation of metal cofactors is a primary mechanism of enzyme inhibition. nih.gov

Alteration of Metal Homeostasis : Dithiocarbamates can sequester essential metal ions like copper and zinc, thereby disrupting their normal physiological balance and affecting cellular processes that depend on these metals. nih.gov

Antidote for Metal Poisoning : The ability to form stable, excretable complexes with heavy metals has led to the investigation of dithiocarbamates as therapeutic agents for poisoning by metals such as lead and cadmium. nih.govnih.gov

Formation of Biologically Active Complexes : The dithiocarbamate can act as a carrier, forming lipophilic metal complexes that can transport metal ions across cell membranes. f1000research.com For instance, the formation of copper-dithiocarbamate complexes is linked to their anticancer activity, where the complex itself is the active species that induces apoptosis through proteasome inhibition and generation of reactive oxygen species (ROS). f1000research.comf1000research.com

The lipophilicity of the substituents on the nitrogen atom influences the solubility and transport properties of the resulting metal complex, which in turn affects its biological activity. nih.govnih.gov The reductive loss of a dithiocarbamate ligand from a metal center can also have significant biological consequences. bohrium.com

Interactions with Cellular Components beyond Direct DNA Binding

The mechanistic actions of this compound and its complexes extend beyond simple enzyme inhibition or DNA interaction. They engage with a variety of other cellular components and pathways.

Proteasome Inhibition : Metal complexes of dithiocarbamates, particularly those with copper and zinc, have been identified as potent inhibitors of the proteasome, a key cellular machinery for protein degradation. f1000research.coma2zjournals.com Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, which can trigger apoptosis in cancer cells. a2zjournals.com

Interaction with Cellular Proteins : Dithiocarbamates can interact with key proteins involved in critical cellular functions like apoptosis, signal transduction, and oxidative stress response. f1000research.com For example, the oxidized form of dithiocarbamates, thiuram disulfides, can inhibit the processing of caspase-3 proenzyme through thiol-disulfide exchange, thereby blocking a key step in the apoptotic cascade. acs.org

Membrane Interactions : Being lipophilic, dithiocarbamates and especially their metal complexes can interact with and traverse cellular membranes. nih.gov This property is crucial for their ability to deliver metal ions into cells and to reach intracellular targets.

Lipid and Protein Damage : Under certain conditions, particularly in the presence of metals like copper, dithiocarbamates can promote the generation of ROS, which can cause oxidative damage to cellular components such as lipids and proteins, contributing to cytotoxicity. f1000research.com Intracellular lipid binding proteins (iLBPs) may also interact with these compounds, influencing their trafficking and metabolism within the cell. nih.gov

Exploration of Antioxidant Properties and Pathways

Dithiocarbamates exhibit a complex and sometimes paradoxical role in managing cellular oxidative stress, acting as both antioxidants and pro-oxidants depending on the cellular environment. f1000research.combohrium.com

As antioxidants , dithiocarbamates can directly scavenge a variety of reactive oxygen species (ROS). f1000research.com Studies on compounds like diethyldithiocarbamate (DDC) and pyrrolidine dithiocarbamate (PDTC) have demonstrated their ability to effectively neutralize:

Superoxide radicals (O₂•⁻) f1000research.comnih.gov

Hydroxyl radicals (•OH) nih.govnih.gov

Peroxynitrite f1000research.comnih.gov

Hydrogen peroxide f1000research.com

The mechanism involves the dithiocarbamate moiety donating an electron to the radical species. This process can lead to the formation of dithiocarbamate thiyl radicals, which can then dimerize to form the more stable thiuram disulfides. f1000research.com This radical scavenging ability can protect cellular components like DNA and proteins from oxidative damage. nih.govnih.gov

Conversely, dithiocarbamates can act as pro-oxidants . This activity is often linked to their interaction with metal ions, particularly copper. acs.org Dithiocarbamates can facilitate the uptake of extracellular copper into cells, and the resulting intracellular copper-dithiocarbamate complex can engage in redox cycling, leading to the generation of ROS and subsequent oxidative stress. f1000research.comf1000research.com This pro-oxidant mechanism is believed to be a key component of their anticancer effects. f1000research.com

The table below presents the antioxidant activity of various dithiocarbamate-containing compounds from different studies, often measured by their ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Compound ClassAssayAntioxidant Activity (IC₅₀ or % Inhibition)Reference Compound
Dihydropyridine Derivativesβ-carotene/linoleic acid45-80% RAAL-Ascorbic Acid (49% RAA)
Dithiocarbamic FlavanonesABTS Radical ScavengingIC₅₀ as low as 10 nMAscorbic Acid, BHT
Oregano Essential Oil (OEO)DPPH Reduction~77% InhibitionAscorbic Acid
RAA: Relative Antioxidant Activity; BHT: Butylated hydroxytoluene. Data sourced from studies on various compounds to illustrate antioxidant measurement. mdpi.comresearchgate.netgavinpublishers.com

Advanced Analytical Methodologies for Sodium Dipropyldithiocarbamate and Its Metabolites/derivatives

Chromatographic Separation and Detection Techniques

Chromatographic methods are paramount for the separation and quantification of sodium dipropyldithiocarbamate and its derivatives from complex matrices. Gas and liquid chromatography, particularly when coupled with mass spectrometry, offer high selectivity and sensitivity.

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a well-established technique for dithiocarbamate (B8719985) analysis. A common approach for the determination of total dithiocarbamate content involves the acid hydrolysis of the sample to liberate carbon disulfide (CS₂), which is then quantified by GC-MS. thermofisher.comnih.gov This method, however, is a non-specific summation method and does not differentiate between various dithiocarbamate species. thermofisher.com

To achieve greater specificity, derivatization techniques are employed. Methylation, for instance, converts dithiocarbamates into their more volatile and thermally stable methyl esters, allowing for the separation and identification of different dithiocarbamate classes. encyclopedia.pubnih.gov GC-MS methods have been successfully applied to a variety of matrices, including agricultural products and environmental samples. nih.govnih.gov The use of selected ion monitoring (SIM) in GC-MS enhances sensitivity and selectivity for target analytes. nih.gov

Table 1: Performance of a Validated GC-MS Method for Dithiocarbamate Analysis (as CS₂) in Spices

ParameterCardamomBlack Pepper
Fortification Levels (mg kg⁻¹)0.1 - 1.00.1 - 1.0
Recovery Range (%)75 - 9876 - 98
Intra-day Precision (RSDr)< 12%< 12%
Inter-day Precision (RSDR)< 15%< 15%
Limit of Quantification (LOQ)0.05 mg kg⁻¹0.05 mg kg⁻¹

Data sourced from a study on the analysis of dithiocarbamate residues in spices. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of dithiocarbamates and their metabolites, offering high sensitivity and specificity. nih.govtandfonline.com This technique can be used to analyze the parent compounds after derivatization, as well as their degradation products like ethylenethiourea (B1671646) (ETU) and propylenethiourea (PTU). tandfonline.com

Different ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be utilized in LC-MS/MS. tandfonline.com APCI has been reported to provide better sensitivity for metabolites like ETU and PTU, while ESI is also effective, particularly for the derivatized parent compounds. encyclopedia.pubtandfonline.com LC-MS/MS methods have been developed for the simultaneous determination of multiple dithiocarbamates in various food and environmental samples. nih.govnih.gov

Table 2: LC-MS/MS Method Performance for Dithiocarbamate Analysis in Various Matrices

MatrixAnalyteRecovery (%)Limit of Quantification (µg/kg)
BeerPropineb (as PBMe)92.2 - 112.6<0.52
Fruit JuiceMancozeb (as EBMe)92.2 - 112.6<0.55
MaltThiram (B1682883) (as DDMe)92.2 - 112.6<6.97

Data adapted from a study on the analysis of dithiocarbamate fungicides in beverages and malt. nih.gov

Effective sample preparation is critical for accurate dithiocarbamate analysis due to their instability. tandfonline.com Alkaline extraction in the presence of chelating and reducing agents, such as ethylenediaminetetraacetic acid (EDTA) and cysteine, is often employed to stabilize the dithiocarbamate anions in solution. encyclopedia.pubnih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for the extraction of dithiocarbamates from various matrices, particularly in conjunction with LC-MS/MS analysis. nih.govjst.go.jp This approach often incorporates a methylation step, where a methylating agent like methyl iodide or dimethyl sulfate (B86663) is used to derivatize the dithiocarbamates, making them amenable to chromatographic analysis. encyclopedia.pubnih.gov This one-pot extraction and derivatization simplifies the sample preparation process. nih.gov

Spectrophotometric and Spectroscopic Analytical Approaches

Spectrophotometric and spectroscopic methods offer alternative and often rapid means for the detection and quantification of this compound.

UV-Vis spectrophotometry can be used for the determination of dithiocarbamates after their conversion into colored complexes. nih.gov For instance, dithiocarbamates can react with certain reagents to form complexes that absorb light in the visible region, allowing for their quantification. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive and rapid technique for the detection of dithiocarbamate pesticides. rsc.orgrsc.org SERS utilizes the enhancement of the Raman signal of molecules adsorbed on nanostructured metal surfaces, such as silver or gold colloids. rsc.org This technique provides a unique "fingerprint" spectrum for the analyte, allowing for its identification and quantification even at very low concentrations. nih.gov The method has shown good repeatability with a relative standard deviation (RSD) of the strongest SERS peak being no more than 8.98%. rsc.org

Electrochemical Detection Methods

The electroactive nature of the dithiocarbamate moiety makes electrochemical methods highly suitable for their detection. nih.govmdpi.com Techniques such as voltammetry can be employed for the sensitive determination of dithiocarbamates. nih.gov The thiol groups within the dithiocarbamate structure are readily oxidized or reduced at an electrode surface, generating a measurable current that is proportional to the concentration of the analyte. mdpi.comresearchgate.net

Various types of electrodes, including boron-doped diamond electrodes and mercury-based electrodes, have been utilized for the electrochemical detection of dithiocarbamates. nih.govresearchgate.net These methods are often characterized by their high sensitivity, with detection limits frequently in the nanomolar to micromolar range. nih.gov The application of electrochemical sensors offers a promising avenue for the development of portable and rapid analytical devices for on-site monitoring. nih.gov

Surface-Sensitive Analytical Techniques (e.g., AFM for Adsorption Studies)

Surface-sensitive techniques provide valuable insights into the interfacial behavior of molecules like this compound. Atomic Force Microscopy (AFM) is a powerful tool for characterizing the adsorption of substances on various surfaces at the nanoscale. researchgate.net AFM can be used to visualize the morphology of adsorbed layers and to quantitatively measure interaction forces between the molecule and the substrate. researchgate.net Such studies are crucial for understanding the mechanisms of action of dithiocarbamates in applications where surface interactions are important, such as in the formation of protective films or in their interaction with biological membranes.

Theoretical and Computational Investigations of Sodium Dipropyldithiocarbamate and Its Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of dithiocarbamates. nih.govnih.gov These calculations provide a detailed picture of electron distribution and its influence on molecular structure and reactivity. While specific studies on sodium dipropyldithiocarbamate are not extensively documented, the principles derived from studies on related dithiocarbamate (B8719985) compounds are applicable.

The electronic structure of the dipropyldithiocarbamate anion is characterized by significant electron delocalization across the nitrogen-carbon-sulfur (N-C-S) backbone. nih.govnih.gov This delocalization is a result of the resonance between different forms, which imparts a partial double bond character to the C-N and C-S bonds. nih.gov This structural feature is crucial for its coordination chemistry and reactivity. nih.gov

DFT calculations can quantify the extent of this delocalization by analyzing molecular orbitals and charge distribution. The lone pair of electrons on the nitrogen atom participates in the π-system of the dithiocarbamate group, which influences the geometry and stability of the molecule. nih.gov

Table 1: Representative Calculated Electronic Properties for a Dithiocarbamate Anion

PropertyRepresentative ValueSignificance
HOMO Energy-4.5 to -5.5 eVIndicates the ability to donate electrons in chemical reactions.
LUMO Energy+1.0 to +2.0 eVRepresents the ability to accept electrons.
HOMO-LUMO Gap5.5 to 7.5 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Mulliken Charge on Sulfur-0.4 to -0.6 eHighlights the nucleophilic character of the sulfur atoms.
Mulliken Charge on Nitrogen-0.3 to -0.5 eShows the electron-donating nature of the nitrogen atom.

Note: These values are representative for dithiocarbamate anions and may vary depending on the specific alkyl groups and the computational method used.

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For dithiocarbamates, key spectroscopic features can be elucidated. sysrevpharm.orgsemanticscholar.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The characteristic stretching frequencies for the C-N (thioureide) and C-S bonds are particularly important for identifying dithiocarbamates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts of ¹³C and ¹H atoms. acs.org The chemical shift of the carbon atom in the NCS₂ group is a sensitive probe of the electronic environment. acs.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. nih.gov Dithiocarbamates typically exhibit strong absorptions in the UV region due to π-π* and n-π* transitions within the delocalized NCS₂ moiety. nih.gov

Table 2: Predicted Spectroscopic Data for a Generic Dialkyldithiocarbamate

Spectroscopic TechniqueParameterPredicted Range
IR Spectroscopyν(C-N)1450-1550 cm⁻¹
ν(C-S)950-1050 cm⁻¹
¹³C NMR Spectroscopyδ(NCS₂)190-210 ppm
UV-Vis Spectroscopyπ-π* transition250-290 nm
n-π* transition330-360 nm

Note: These are typical ranges for dialkyldithiocarbamates and can be influenced by the specific alkyl groups and solvent.

Molecular Dynamics Simulations of Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations can provide insights into its interactions with solvents, ions, and other molecules, as well as its potential for self-assembly. rsc.orgtandfonline.comnih.gov

While specific MD studies on this compound are scarce, research on other dithiocarbamates and related amphiphilic molecules demonstrates the utility of this approach. nih.govresearchgate.net MD simulations can model the formation of micelles or other aggregates in solution, driven by the hydrophobic interactions of the dipropyl groups and the hydrophilic nature of the dithiocarbamate head. rsc.org Such simulations can reveal details about the size, shape, and stability of these self-assembled structures. rsc.orgnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving dithiocarbamates. researchgate.netacs.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most likely reaction pathways. nih.govresearchgate.net

For this compound, computational studies can investigate its reactions with various electrophiles, metal ions, and oxidizing agents. For instance, the mechanism of complex formation with a metal ion can be studied by calculating the energies of different coordination geometries and the barriers for ligand exchange. researchgate.net These studies can help to explain the selectivity and reactivity of dithiocarbamates in various chemical processes. researchgate.netacs.org

In Silico Design and Screening of Dipropyldithiocarbamate Analogs

In silico methods play a crucial role in the rational design and screening of new molecules with desired properties. nih.gov Starting from the basic structure of dipropyldithiocarbamate, computational tools can be used to design and evaluate a virtual library of analogs. nih.govnih.gov By systematically modifying the alkyl chains or introducing other functional groups, it is possible to tune the physicochemical properties of the molecule, such as its solubility, chelating ability, and reactivity. nih.govnih.gov

Virtual screening techniques, such as molecular docking, can then be used to predict the interaction of these analogs with specific targets, for example, the active site of an enzyme or a metal surface. rsc.org This approach allows for the rapid identification of promising candidates for specific applications, thereby reducing the time and cost associated with experimental synthesis and testing.

Applications of Sodium Dipropyldithiocarbamate and Its Metal Complexes in Advanced Chemical and Environmental Systems

Industrial Chemical Processes

In the realm of industrial chemistry, sodium dipropyldithiocarbamate and its derivatives serve as crucial reagents and additives, enhancing the efficiency and outcomes of numerous processes.

Dithiocarbamates are effective collectors in the froth flotation of sulfide (B99878) ores. nih.gov Their strong affinity for sulfide minerals allows for their selective separation from gangue. In the flotation of minerals like malachite, the combined use of sodium diethyldithiocarbamate (B1195824) (a close analog of dipropyldithiocarbamate) and xanthate as collectors, in conjunction with sodium sulfide, has been shown to significantly enhance recovery rates. nih.gov This combination promotes the formation of a copper sulfide layer on the mineral surface, increasing its hydrophobicity and improving reagent adsorption. nih.gov Research has demonstrated that this synergistic approach can achieve high flotation recovery percentages. nih.gov

Table 1: Flotation Recovery of Malachite Using a Combined Collector System

Collector SystemFlotation Recovery (%)
Sodium Diethyldithiocarbamate + Xanthate + Na₂S93.15

Data sourced from a study on malachite sulfurization flotation. nih.gov

Dithiocarbamates are widely utilized as ultra-fast accelerators in the vulcanization of rubber. They facilitate rapid cross-linking between polymer chains, which enhances the elasticity, strength, and durability of the rubber product. The application of dithiocarbamate (B8719985) derivatives has been shown to significantly reduce the optimal vulcanization time of materials like styrene-butadiene rubber (SBR).

In addition to their role as accelerators, dithiocarbamates also function as "short-stoppers" in free-radical emulsion polymerization. They act as radical scavengers to terminate the polymerization process at a desired conversion level, which is crucial for controlling the properties of the final polymer.

Table 2: Effect of a Dibenzyldithiocarbamate Derivative on the Optimal Vulcanization Time of SBR Compounds

Vulcanization SystemOptimal Vulcanization Time (t₉₀) in min
Benchmark (without dithiocarbamate)~26
With Dibenzyldithiocarbamate Derivative~7

This data illustrates the significant reduction in vulcanization time with the inclusion of a dithiocarbamate-based accelerator.

Dithiocarbamate complexes have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys. They form a protective film on the metal surface, preventing contact with corrosive agents. Studies on aluminum alloys have shown that the corrosion inhibition efficiency of dithiocarbamate complexes increases with longer immersion times. For instance, a cerium/tetraethylenepentamine dithiocarbamate complex exhibited a substantial increase in inhibition efficiency on an AA2024-T3 aluminum alloy in a 3.5% NaCl solution over a period of 120 hours. researchgate.net These complexes often act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net

Table 3: Corrosion Inhibition Efficiency of a Cerium/Dithiocarbamate Complex on AA2024-T3 Aluminum Alloy

Immersion Time (hours)Corrosion Inhibition Efficiency (%)
1233.55
12096.80

Data from electrochemical measurements on an aluminum alloy in a saline solution containing the inhibitor. researchgate.net

The strong chelating ability of dithiocarbamates makes them highly effective in the removal of heavy metals from industrial wastewater. nih.gov They react with various metal ions to form insoluble precipitates that can be easily separated from the water. nih.gov This method is advantageous as it can be performed at room temperature and can simultaneously remove multiple heavy metals. nih.gov Dithiocarbamates have been successfully used to treat wastewater containing metals such as copper, nickel, and zinc.

Table 4: Application of Dithiocarbamates in Heavy Metal Sequestration

Heavy MetalEffectiveness of Dithiocarbamate Treatment
CopperEffective in precipitating coordinated copper from wastewater. nih.gov
NickelCan be removed from electroless nickel rinsewater.
ZincSuccessfully removed from wastewater through chelation.

This table provides a summary of the utility of dithiocarbamates in removing various heavy metals from aqueous solutions.

Dithiocarbamate complexes also serve as catalysts in various organic synthesis reactions. mdpi.com They have been employed in the synthesis of catalysts for polymerization and other organic transformations. mdpi.com For example, dithiocarbamate-functionalized nanostructures have been utilized as catalysts for the synthesis of propargylamines through A³ coupling reactions. mdpi.com Furthermore, dithiocarbamate compounds can be used as precursors in the synthesis of other important organic intermediates, such as thiourea and thiazolidine-2-thiones. mdpi.com

Dithiocarbamates are valuable in the development of chemical sensors and functional materials due to their ability to bind with specific analytes, particularly metal ions. nih.gov Materials functionalized with dithiocarbamates can be designed to exhibit a detectable response upon interaction with a target substance. For instance, polymer microspheres functionalized with dithiocarbamate have been developed as optical sensors for the selective detection of mercury ions (Hg²⁺) in aqueous solutions. mdpi.com The interaction between the dithiocarbamate groups and the metal ions leads to a change in the physical properties of the polymer, such as turbidity, which can be measured to quantify the analyte concentration. mdpi.com

Table 5: Dithiocarbamate-Functionalized Materials in Sensor Applications

Functional MaterialAnalyte SensedPrinciple of Detection
Dithiocarbamate-functionalized polymer microspheresMercury ions (Hg²⁺)Change in turbidity upon metal ion binding. mdpi.com
Chitosan dithiocarbamateCadmium ions (Cd²⁺)Not specified
Dithiocarbamate functionalized silver nanoparticlesCobalt ions (Co²⁺)Not specified

This table highlights some examples of dithiocarbamate-based materials used for the detection of different metal ions.

Agricultural Applications and Crop Protection

Dithiocarbamates are a well-established class of organic fungicides with a long history of use in agriculture. researchgate.net Their effectiveness stems from their multi-site mechanism of action, which makes it difficult for fungal pathogens to develop resistance.

Fungicidal Action and Multi-Site Mechanisms

As a member of the dithiocarbamate family, this compound is presumed to share the characteristic multi-site fungicidal action. This mode of action involves the disruption of multiple essential biochemical processes within fungal cells. Dithiocarbamates are known to interfere with the functioning of various organelles and biological pathways simultaneously. nih.gov Their ability to chelate essential metal ions, such as copper and zinc, can inhibit the activity of numerous enzymes that are critical for fungal respiration and other metabolic functions. This broad-spectrum activity is a key advantage of dithiocarbamate fungicides.

Insecticidal and Herbicidal Potentials

Environmental Remediation and Metal Removal

A significant application of dithiocarbamates, including their sodium salts, is in the field of environmental remediation, particularly for the removal of heavy metals from contaminated water sources.

Chelation and Precipitation of Heavy Metals from Water

This compound, like other dithiocarbamates, is an effective chelating agent for heavy metals. The dithiocarbamate functional group contains sulfur atoms that readily bind to a wide range of heavy metal ions, forming stable, insoluble metal-dithiocarbamate complexes. enpress-publisher.com This process of chelation followed by precipitation is a widely used method for removing toxic heavy metals from industrial wastewater. p2infohouse.org

The general reaction involves the displacement of the sodium ion by a heavy metal ion (Mⁿ⁺), leading to the formation of a metal dipropyldithiocarbamate precipitate:

n(C₃H₇)₂NCS₂Na + Mⁿ⁺ → [((C₃H₇)₂NCS₂)ₙ]M + nNa⁺

Research on a related compound, dipropyl dithiophosphate, has shown high efficiency in removing heavy metals such as lead, cadmium, copper, and mercury from wastewater, with removal rates exceeding 99.9%. researchgate.net It is anticipated that this compound would exhibit similar efficacy due to the shared dithiocarbamate functional group.

Table 1: General Efficacy of Dithiocarbamate-based Precipitation for Heavy Metal Removal

Heavy Metal IonTypical Removal Efficiency with Dithiocarbamates
Lead (Pb²⁺)>99%
Cadmium (Cd²⁺)>99%
Copper (Cu²⁺)>99%
Mercury (Hg²⁺)>99%
Zinc (Zn²⁺)>98%
Nickel (Ni²⁺)>98%

Note: This table represents the general efficacy of dithiocarbamate compounds in heavy metal precipitation and is not specific to this compound due to a lack of available data.

Mechanisms of Environmental Fate and Transformation

The environmental fate and transformation of dithiocarbamates are influenced by factors such as soil type, pH, temperature, and microbial activity. Generally, dithiocarbamates are susceptible to degradation in the environment through various pathways, including hydrolysis, photolysis, and microbial degradation.

Under acidic conditions, dithiocarbamates can decompose to form carbon disulfide and the corresponding amine. The persistence of these compounds in soil and water can vary, but they are generally not considered to be highly persistent. The biodegradation of dithiocarbamates by soil microorganisms is a key process in their environmental transformation. Specific studies detailing the environmental fate and transformation pathways of this compound are not extensively documented.

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